molecular formula C6H7N3O4S B11112844 [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid CAS No. 6339-60-2

[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid

Cat. No.: B11112844
CAS No.: 6339-60-2
M. Wt: 217.21 g/mol
InChI Key: TUQQNQSADKYHNI-UHFFFAOYSA-N
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Description

[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid typically involves the reaction of 1-methyl-4-nitroimidazole with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products

The major products formed from these reactions include amino derivatives, sulfoxides, and substituted imidazole derivatives.

Scientific Research Applications

[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The imidazole ring can also bind to metal ions, enhancing its catalytic activity in various chemical reactions .

Comparison with Similar Compounds

[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its sulfanyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

CAS No.

6339-60-2

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetic acid

InChI

InChI=1S/C6H7N3O4S/c1-8-3-7-5(9(12)13)6(8)14-2-4(10)11/h3H,2H2,1H3,(H,10,11)

InChI Key

TUQQNQSADKYHNI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1SCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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